molecular formula C20H17N3O B7755829 2-Amino-6-(4-ethoxyphenyl)-4-phenylpyridine-3-carbonitrile

2-Amino-6-(4-ethoxyphenyl)-4-phenylpyridine-3-carbonitrile

Cat. No.: B7755829
M. Wt: 315.4 g/mol
InChI Key: VWTRJDYGQHVIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(4-ethoxyphenyl)-4-phenylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes an amino group, an ethoxyphenyl group, a phenyl group, and a carbonitrile group attached to a pyridine ring. These structural features make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-ethoxyphenyl)-4-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with malononitrile and ammonium acetate under reflux conditions to yield the desired pyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-ethoxyphenyl)-4-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-6-(4-ethoxyphenyl)-4-phenylpyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-ethoxyphenyl)-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenylpyridine-3-carbonitrile: Lacks the ethoxyphenyl group, which may result in different chemical and biological properties.

    2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and interactions.

    2-Amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile:

Uniqueness

The presence of the ethoxyphenyl group in 2-Amino-6-(4-ethoxyphenyl)-4-phenylpyridine-3-carbonitrile imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

2-amino-6-(4-ethoxyphenyl)-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-2-24-16-10-8-15(9-11-16)19-12-17(14-6-4-3-5-7-14)18(13-21)20(22)23-19/h3-12H,2H2,1H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTRJDYGQHVIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.